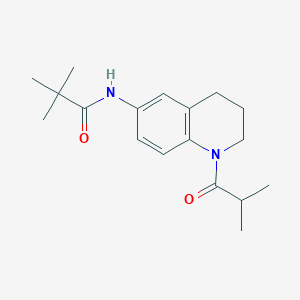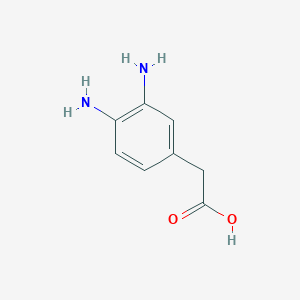
2-(3,4-二氨基苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-diaminophenyl)acetic Acid, also known as Benzeneacetic acid, 3,4-diamino-, is an organic compound . It belongs to the class of organic compounds known as catechols . The molecular formula is C8H10N2O2 .
Molecular Structure Analysis
The molecular structure of 2-(3,4-diaminophenyl)acetic Acid consists of a benzene ring with two amine groups (NH2) at positions 3 and 4, and an acetic acid group attached to the benzene ring . The molecular weight is 166.18 g/mol .Physical and Chemical Properties Analysis
2-(3,4-diaminophenyl)acetic Acid has a molecular weight of 166.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 166.074227566 g/mol and the monoisotopic mass is 166.074227566 g/mol . The topological polar surface area is 89.3 Ų .科学研究应用
氧化应激和凋亡诱导
研究表明,某些与 2-(3,4-二氨基苯基)乙酸类似的化合物可以诱导人类牙髓干细胞 (hDPSC) 中的氧化应激和凋亡。一项研究表明,接触 2,4-二氯苯氧基乙酸(一种结构略微相似的化合物)会导致 hDPSC 活力和生长速率的兴奋剂反应、G0/G1 细胞周期停滞、ROS 水平升高和 ALP 活性降低。这表明具有相似结构的化合物可以产生重大的生物学效应,包括通过氧化应激机制诱导凋亡 (Mahmoudinia 等人,2019)。
环境影响和毒理学
包括那些在结构上与 2-(3,4-二氨基苯基)乙酸相似的除草剂的环境影响和毒理学已经得到了广泛的研究。研究重点介绍了此类除草剂在农业中的全球使用及其对自然环境的潜在间接影响。研究表明,未来的研究应重点关注分子生物学方面,尤其是基因表达和在人类或其他脊椎动物生物指标中评估暴露情况 (Zuanazzi 等人,2020)。
吸附行为
化合物在各种表面的吸附行为一直是研究的主题,为其在环境修复中的潜在应用提供了见解。例如,关于 2,4,5-三氯苯氧基乙酸在聚邻甲苯胺 Zr(IV) 磷酸盐上的吸附的研究表明可以有效地从水溶液中去除此类化合物,表明可以通过吸附技术从环境样品中去除类似化合物 (Khan 和 Akhtar,2011)。
属性
IUPAC Name |
2-(3,4-diaminophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,9-10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBPVZSSVYQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

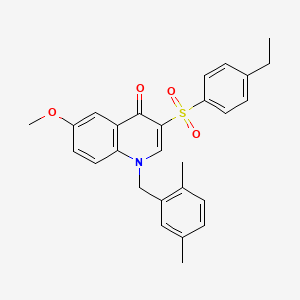
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)
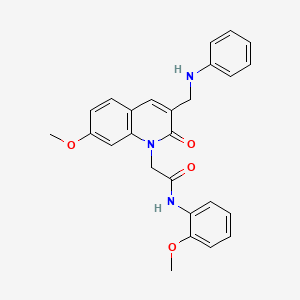
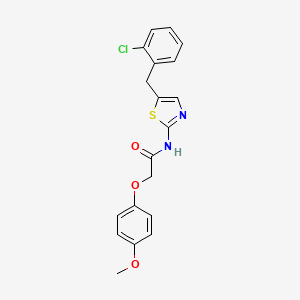

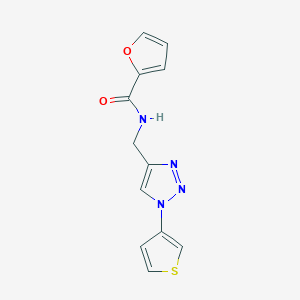


![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)
